molecular formula C19H27N3O3 B2969335 1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea CAS No. 894011-57-5

1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea

Cat. No.: B2969335
CAS No.: 894011-57-5
M. Wt: 345.443
InChI Key: KMFSLIXZQQNZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea ( 894011-57-5) is a chemical compound with the molecular formula C₁₉H₂₇N₃O₃ and a molecular weight of 345.44 g/mol . This urea derivative features a complex structure that integrates cyclohexyl, methoxyphenyl, and 5-oxopyrrolidin groups, making it a compound of significant interest in medicinal chemistry and drug discovery research. The provided structural identifiers, including its InChI Key (KMFSLIXZQQNZRB-UHFFFAOYSA-N) and SMILES notation, are essential for compound verification, computational modeling, and database registration . While preliminary scientific literature exists for this compound, its specific biological mechanisms and full research applications are still being explored . Researchers value this chemical as a building block or intermediate for developing novel pharmacologically active molecules. It is supplied with a minimum purity of 90%+ and is intended for research purposes in a controlled laboratory environment. This product is For Research Use Only and is not classified or approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-21(15-7-4-3-5-8-15)19(24)20-14-11-18(23)22(13-14)16-9-6-10-17(12-16)25-2/h6,9-10,12,14-15H,3-5,7-8,11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFSLIXZQQNZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of the pyrrolidinyl intermediate through a cyclization reaction.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a suitable halogenated precursor.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Positional Isomer: 1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea (CAS 894024-55-6)

The 4-methoxyphenyl analog (CAS 894024-55-6) shares identical molecular formula (C₁₉H₂₇N₃O₃) and weight (345.4 g/mol) with the target compound but differs in the methoxy group’s position on the phenyl ring. Key comparisons include:

Property Target Compound (3-Methoxy) 4-Methoxy Analog (CAS 894024-55-6)
Substituent Position 3-Methoxyphenyl 4-Methoxyphenyl
Molecular Weight 345.4 g/mol 345.4 g/mol
Smiles Notation Not Reported COc1ccc(N2CC(NC(=O)N(C)C3CCCCC3)CC2=O)cc1
Reported Biological Activity Not Reported Not Reported

The positional isomerism may influence pharmacokinetics, such as solubility and metabolic stability. For example, para-substituted methoxy groups often enhance steric accessibility for enzyme binding compared to meta-substituted analogs. However, without experimental data, these differences remain theoretical .

1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU, Carmustine)

BCNU (C₅H₈Cl₂N₃O₂), a nitrosourea alkylating agent, shares the urea backbone but incorporates chloroethyl and nitroso groups. Comparisons include:

Property Target Compound BCNU
Core Structure Urea + Pyrrolidinone Nitrosourea
Molecular Weight 345.4 g/mol 214.0 g/mol
Mechanism of Action Not Reported DNA Alkylation, Crosslinking
Toxicity Profile Not Reported Hematopoietic suppression
Clinical Use Not Reported Anticancer (lymphomas, gliomas)

While both compounds are urea derivatives, BCNU’s nitroso group confers DNA-damaging properties, making it a potent chemotherapeutic. The target compound’s pyrrolidinone and methoxyphenyl groups likely direct it toward non-alkylating mechanisms, though specific targets are unconfirmed.

Thiophene and Pyrazole Derivatives ( and )

Compounds such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () and pyrazol-thiophene hybrids () are structurally distinct but share heterocyclic motifs. For example:

  • Electronic Effects : The trifluoromethyl group in ’s compound enhances electrophilicity, whereas the target compound’s methoxy group is electron-donating.
  • However, direct synthetic data for the urea-pyrrolidinone scaffold are unavailable.

Biological Activity

1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea (CAS No. 894011-57-5) is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a cyclohexyl group, a methoxyphenyl moiety, and a pyrrolidinyl ring with a ketone functional group, making it a subject of interest in medicinal chemistry and pharmacological research.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various molecular targets, including enzymes and receptors. These interactions can lead to significant therapeutic effects, particularly in conditions involving enzyme dysregulation or receptor activity modulation.

The compound may exert its effects through:

  • Enzyme Inhibition : It can act as a competitive inhibitor or allosteric modulator, depending on the target enzyme's nature.
  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways and biological responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylureaContains a benzodioxin moietyPotentially different biological activities due to benzodioxin structure
1-Cyclohexyl-3-[1-(2,3-dihydrobenzofuran)-5-oxopyrrolidin-3-yl]-1-methylureaFeatures a benzofuran instead of methoxyphenylMay exhibit different pharmacological profiles
1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylureaIncorporates a fluorophenyl groupFluorine substitution may enhance metabolic stability

Pharmacological Studies

Research has indicated that this compound shows promise in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest the compound may inhibit tumor growth by targeting specific oncogenic pathways.
  • Neurological Effects : Investigations into its neuroprotective properties indicate potential applications in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory responses, which could be beneficial in conditions like arthritis.

Case Studies

Case studies focusing on the biological activity of this compound have highlighted its potential applications:

  • Study on Enzyme Interaction : A study revealed that the compound effectively inhibits certain kinases involved in cancer progression, suggesting its utility as a lead compound for developing anticancer drugs.
"The interaction of this compound with kinase enzymes indicates a promising pathway for therapeutic development" .

Toxicological Assessments

Toxicological evaluations are crucial for determining the safety profile of this compound. Initial assessments indicate low toxicity levels at therapeutic doses, but further studies are needed to fully understand its safety and side effect profile.

Q & A

Basic Synthesis and Purification Methods

Q: What are the optimized synthetic routes for 1-cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea, and how can purity be ensured? A:

  • Synthetic Routes : The compound can be synthesized via a multi-step approach:
    • Pyrrolidinone Core Formation : React 3-methoxyphenylamine with γ-ketoesters to form the 5-oxopyrrolidin-3-yl scaffold .
    • Urea Coupling : React the pyrrolidinone intermediate with 1-cyclohexyl-1-methylurea using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water to achieve >98% purity .
  • Key Challenges : Competing side reactions during urea formation require strict temperature control (0–5°C) and inert atmospheres .

Analytical Characterization Techniques

Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound? A:

  • NMR : 1^1H NMR (DMSO-d6) should show distinct signals:
    • δ 1.2–1.8 ppm (cyclohexyl protons),
    • δ 3.7 ppm (methoxy group),
    • δ 4.1–4.3 ppm (pyrrolidinone ring protons) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm to confirm retention time consistency .
  • Mass Spectrometry : ESI-MS should display [M+H]+^+ at m/z 360.2 (calculated molecular weight: 359.45 g/mol) .

Advanced Computational Modeling

Q: How can computational tools predict the compound’s physicochemical properties and binding affinities? A:

  • QSAR Studies : Calculate logP (2.1) and polar surface area (78.5 Ų) using Molinspiration or ChemAxon to assess bioavailability .
  • Docking Simulations : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the pyrrolidinone ring as a hydrogen-bond acceptor .
  • MD Simulations : Analyze stability in aqueous environments (GROMACS) by modeling solvation shells around the urea moiety .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s pharmacological potential? A:

  • Kinase Inhibition : Screen against a panel of serine/threonine kinases (e.g., CDK2, AKT1) using ATP-competitive assays .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to monitor intracellular localization in HeLa cells via confocal microscopy .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (IC50 determination) with doxorubicin as a positive control .

Stability and Degradation Studies

Q: How does the compound degrade under varying pH and temperature conditions? A:

  • Hydrolytic Stability : Incubate in buffers (pH 2–9, 37°C) and monitor via HPLC. Degradation peaks appear at pH <3 (urea bond cleavage) .
  • Thermal Stability : TGA analysis shows decomposition onset at 180°C, with mass loss corresponding to the methoxyphenyl group .
  • Photostability : Expose to UV light (254 nm); significant degradation occurs after 48 hours, requiring dark storage .

Stereochemical and Crystallographic Analysis

Q: How can stereochemical integrity be validated, and what crystal packing interactions are observed? A:

  • X-ray Crystallography : Resolve the crystal structure to confirm the R/S configuration at the pyrrolidinone C3 position .
  • Packing Interactions : The urea moiety forms hydrogen bonds with adjacent cyclohexyl groups, stabilizing the lattice (density: 1.23 g/cm³) .
  • Chiral HPLC : Use a Chiralpak AD-H column (heptane/ethanol 85:15) to separate enantiomers, if present .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.